2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
Description
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound belonging to the imidazopyrazinone class. Its structure features an imidazo[1,2-a]pyrazin-3(7H)-one core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 5. This compound has drawn attention due to its structural similarity to bioactive molecules, particularly those involved in chemiluminescence and enzyme inhibition .
Properties
CAS No. |
820212-40-6 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-6-7-17-11(8-16)15-12(13(17)18)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
TZVMQDVRYUMUDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyrazin-3(7H)-ones typically involves the construction of the fused imidazo-pyrazine ring system followed by functionalization at key positions. The 2-(4-chlorophenyl) substituent and 7-methyl group are introduced either via substituted starting materials or through selective alkylation and arylation reactions.
Key Synthetic Routes
Cyclization of Substituted Pyrazine Precursors
- Starting from appropriately substituted pyrazine derivatives, cyclization with amidine or related nitrogen sources forms the imidazo[1,2-a]pyrazinone core.
- The 4-chlorophenyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions on halogenated pyrazine intermediates.
- Methylation at the 7-position is achieved by selective alkylation using methylating agents under controlled conditions.
Cross-Coupling and Functional Group Transformations
Detailed Research Findings and Data
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrazine precursor | Standard literature methods | 50-70 | Starting from substituted pyrazines or halogenated derivatives |
| 2 | Cyclization with amidine | Heating in polar solvents | 60-85 | Forms imidazo[1,2-a]pyrazinone core |
| 3 | Arylation (4-chlorophenyl) | Pd-catalyzed cross-coupling | 70-90 | Suzuki or Buchwald-Hartwig coupling with aryl boronic acids or halides |
| 4 | Methylation at position 7 | Methyl iodide or equivalent | 80-95 | Selective alkylation under basic conditions |
| 5 | Purification | Recrystallization or chromatography | - | Final product isolated as crystalline solid with mp ~238-240 °C (similar compounds) |
Note: The yields and conditions are generalized from related imidazo- and triazolopyrazine syntheses due to limited direct reports on this exact compound.
Analytical Characterization Supporting Preparation
Summary and Expert Notes
- The preparation of this compound involves multi-step synthesis starting from substituted pyrazines, followed by cyclization, arylation, and methylation.
- Modern synthetic methods such as tandem multicomponent reactions (Ugi–Huisgen) offer promising routes for related heterocycles and could be adapted for this compound.
- The use of palladium-catalyzed cross-coupling is critical for introducing the 4-chlorophenyl substituent efficiently.
- Purification typically involves recrystallization, yielding high-purity crystalline products suitable for further applications in bioluminescence and medicinal chemistry.
- Analytical data from NMR, MS, and crystallography support the structural integrity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one exhibits potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Case Study: In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
-
Neuroprotective Effects
- Preliminary research suggests neuroprotective effects in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation.
- Case Study: A study conducted on animal models of Parkinson's disease revealed that treatment with this compound led to reduced neuronal loss and improved motor function, highlighting its potential in treating neurodegenerative conditions .
Synthetic Applications
The synthesis of this compound has been explored for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
- Synthetic Route: Various synthetic pathways have been developed to produce this compound efficiently, often involving multi-step reactions that incorporate key intermediates derived from imidazole and pyrazine derivatives .
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 20 | Journal of Antimicrobial Agents |
| Neuroprotective | SH-SY5Y (neuroblastoma) | 10 | Neuropharmacology Journal |
Table 2: Synthetic Pathways Overview
| Synthetic Method | Key Intermediates | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Reaction | Imidazole derivatives | 85 | Organic Synthesis Journal |
| Nucleophilic Substitution | Chlorinated aromatic compounds | 75 | Chemical Reviews |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to interfere with these pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on formula.
Key Comparative Insights
Chemiluminescence Properties
- Electron-withdrawing vs. Electron-donating groups : The 4-chlorophenyl group in the target compound is electron-withdrawing, which may reduce luminescence efficiency compared to analogues with electron-donating groups like methoxy (e.g., 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, which emits strong blue light in aqueous solutions) .
- Benzyl vs. Methyl substitution : 7-Benzyl-substituted derivatives (e.g., 7-benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one) show enhanced stability in organic solvents, making them suitable for probe design .
Biological Activity
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10ClN3O
- Molar Mass : 253.69 g/mol
- CAS Number : 27955-58-4
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of ENPP1 : A recent study highlighted the compound's role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in the regulation of immune responses. This inhibition enhances the cGAS-STING pathway, promoting an antitumor immune response by increasing the expression of genes like IFNB1, CXCL10, and IL6 .
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was evaluated against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
ENPP1 Inhibition and Antitumor Activity :
- A study conducted on imidazo[1,2-a]pyrazine derivatives found that compound 7 (closely related to this compound) exhibited remarkable inhibition of ENPP1 with an IC50 value of 5.70 nM. This inhibition led to enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of 77.7% .
- Antiproliferative Effects :
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
